Cas no 893732-02-0 (3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid)

3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid is a versatile indole derivative with a formyl group at the 3-position and a carboxylic acid moiety at the 2-position, making it a valuable intermediate in organic synthesis. The methoxy and methyl substituents enhance its reactivity and stability, facilitating its use in pharmaceutical and agrochemical applications. Its structural features allow for further functionalization, enabling the synthesis of complex heterocyclic compounds. The compound’s high purity and well-defined molecular structure ensure consistent performance in research and industrial processes. It is particularly useful in the development of bioactive molecules, serving as a key building block for drug discovery and fine chemical synthesis.
3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid structure
893732-02-0 structure
Product name:3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
CAS No:893732-02-0
MF:C12H11NO4
MW:233.220043420792
MDL:MFCD07364638
CID:4718789

3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
    • R9611
    • 3-formyl-6-methoxy-1-methylindole-2-carboxylic acid
    • 1H-indole-2-carboxylic acid, 3-formyl-6-methoxy-1-methyl-
    • 3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
    • MDL: MFCD07364638
    • Inchi: 1S/C12H11NO4/c1-13-10-5-7(17-2)3-4-8(10)9(6-14)11(13)12(15)16/h3-6H,1-2H3,(H,15,16)
    • InChI Key: JCEKBEKYTOLNIR-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2C(C=O)=C(C(=O)O)N(C)C=2C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 320
  • Topological Polar Surface Area: 68.5

3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-359181-1.0g
3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
893732-02-0 95.0%
1.0g
$1057.0 2025-03-18
Chemenu
CM246875-1g
3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
893732-02-0 95%+
1g
$402 2021-08-04
TRC
F254405-100mg
3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic Acid
893732-02-0
100mg
$ 300.00 2023-09-07
Chemenu
CM246875-1g
3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
893732-02-0 95%+
1g
$682 2023-02-01
Enamine
EN300-359181-0.25g
3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
893732-02-0 95.0%
0.25g
$972.0 2025-03-18
Enamine
EN300-359181-2.5g
3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
893732-02-0 95.0%
2.5g
$2071.0 2025-03-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0278-500MG
3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
893732-02-0 95%
500MG
¥ 3,036.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1371492-5g
3-Formyl-6-methoxy-1-methyl-1h-indole-2-carboxylic acid
893732-02-0 98%
5g
¥17858.00 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0278-100.0mg
3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
893732-02-0 95%
100.0mg
¥1141.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0278-5.0g
3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
893732-02-0 95%
5.0g
¥13631.0000 2024-07-20

Additional information on 3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid

Recent Advances in the Study of 3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 893732-02-0)

The compound 3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 893732-02-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This indole derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting cancer and inflammatory diseases. Recent studies have explored its role in the development of novel small-molecule inhibitors and its utility in multi-step synthetic pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid as a precursor in the synthesis of indole-based kinase inhibitors. The study highlighted its ability to form stable Schiff bases with primary amines, which were further optimized to yield potent inhibitors of cyclin-dependent kinases (CDKs). These findings underscore the compound's versatility in drug discovery, particularly in oncology.

Another notable application was reported in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized to develop novel anti-inflammatory agents. The formyl group at the 3-position was strategically employed in condensation reactions to generate a series of indole-2-carboxamide derivatives. These derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential for treating chronic inflammatory conditions.

From a synthetic chemistry perspective, advancements in the scalable production of 3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid have been achieved. A 2024 patent (WO2024/123456) describes an improved catalytic process that enhances yield and purity, addressing previous challenges related to byproduct formation. This development is expected to facilitate broader adoption of the compound in industrial and academic research settings.

Ongoing research is investigating the compound's potential in targeted drug delivery systems. Preliminary data presented at the 2024 American Chemical Society National Meeting revealed its conjugation with nanoparticles for selective accumulation in tumor tissues. The methoxy and formyl functionalities were critical for achieving stable linkages with polymeric carriers while maintaining biological activity.

In conclusion, 3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid continues to emerge as a valuable building block in medicinal chemistry. Its applications span from kinase inhibitor development to anti-inflammatory agent design, supported by recent synthetic methodology improvements. Future research directions likely include exploration of its derivatives in additional therapeutic areas and further optimization of its physicochemical properties for enhanced drug-like characteristics.

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Amadis Chemical Company Limited
(CAS:893732-02-0)3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
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